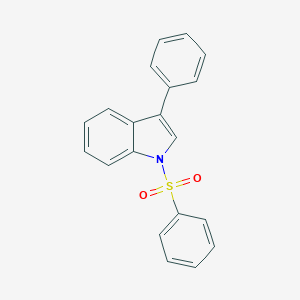

3-Phenyl-1-(phenylsulfonyl)indole

説明

Structure

3D Structure

特性

IUPAC Name |

1-(benzenesulfonyl)-3-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c22-24(23,17-11-5-2-6-12-17)21-15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)21/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXNNNXVKQSHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455583 | |

| Record name | 1-benzenesulfonyl-3-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153827-73-7 | |

| Record name | 1-benzenesulfonyl-3-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 1 Phenylsulfonyl Indole and Analogues

Preparative Routes to N-Phenylsulfonylindole Precursors

The journey towards complex indole (B1671886) derivatives begins with the synthesis of the foundational N-protected precursor. The stability and reactivity-directing nature of the phenylsulfonyl group make it a common choice in multi-step indole syntheses.

The most direct and widely adopted method for the synthesis of 1-(phenylsulfonyl)indole (B187392) involves the reaction of indole with benzenesulfonyl chloride. This reaction is typically carried out under basic conditions to deprotonate the indole nitrogen, thereby generating the corresponding anion which then acts as a nucleophile. nih.gov A common procedure employs sodium hydroxide (B78521) as the base in a biphasic system with a phase-transfer catalyst like tetra-n-butylammonium hydrogen sulfate (B86663) to facilitate the reaction between the aqueous and organic phases. tandfonline.comtandfonline.com Alternatively, the reaction can be performed in a non-aqueous solvent such as dimethylformamide (DMF) with a base like potassium carbonate. orgsyn.org Another approach involves treating indole with a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or tetrahydrofuran (B95107) (THF) to form the sodium salt of indole, which is then quenched with benzenesulfonyl chloride.

A different strategy starts from 2-iodoaniline, which is first reacted with benzenesulfonyl chloride in the presence of pyridine (B92270) to yield N-(2-iodophenyl)benzenesulfonamide. nih.gov This intermediate can then undergo a palladium-catalyzed Sonogashira coupling with an acetylene (B1199291) source, followed by cyclization to form the 1-(phenylsulfonyl)indole ring system. nih.gov

Halogenation Strategies for Indole Core Functionalization

With the N-phenylsulfonylindole precursor in hand, the next critical phase is the selective introduction of a halogen atom onto the indole core. This halogen atom serves as a versatile handle for subsequent carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, to introduce the desired phenyl group.

The electronic nature of the 1-(phenylsulfonyl)indole system directs electrophilic aromatic substitution preferentially to the C-3 position. The phenylsulfonyl group, being strongly electron-withdrawing, deactivates the indole ring towards electrophilic attack. However, the C-3 position remains the most nucleophilic site due to the influence of the lone pair of electrons on the pyrrole (B145914) nitrogen. Consequently, direct bromination of 1-(phenylsulfonyl)indole with elemental bromine (Br₂) in a suitable solvent like carbon tetrachloride or acetic acid leads to the formation of 3-bromo-1-(phenylsulfonyl)indole with high regioselectivity.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of various organic substrates, including electron-rich aromatic compounds and heterocycles. missouri.eduwikipedia.org It is considered a milder and more convenient source of electrophilic bromine compared to liquid bromine. nsf.gov For the bromination of 1-(phenylsulfonyl)indole, NBS offers excellent control and high regioselectivity for the C-3 position. acs.orgrsc.org The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF) at or below room temperature. rsc.orgnih.gov The use of NBS often results in cleaner reactions with fewer byproducts compared to using Br₂. wikipedia.org The regioselectivity is governed by the same electronic factors that favor C-3 substitution in electrophilic aromatic substitution reactions. acs.org In some cases, using NBS in conjunction with silica (B1680970) gel can further enhance the regioselectivity. mdpi.com

| Reagent | Solvent | Temperature | Outcome |

| NBS | DMF | 80 °C | C7-bromination with some C5,C7-dibromination byproduct rsc.org |

| NBS | Dichloromethane | 40 °C | C3-alkylation catalysis nih.gov |

| NBS/Silica Gel | Varies | Varies | Good regioselectivity for aromatic brominations mdpi.com |

This table presents a selection of conditions for reactions involving N-Bromosuccinimide with indole derivatives, highlighting the versatility of this reagent.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The phenylsulfonyl group on the indole nitrogen can act as a DMG, facilitating the deprotonation of the adjacent C-2 position by a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like THF. harvard.edu The resulting 2-lithio-1-(phenylsulfonyl)indole intermediate is a potent nucleophile that can be trapped with various electrophiles. acs.org For C-2 iodination, the lithiated species is quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane (B146647), to afford 2-iodo-1-(phenylsulfonyl)indole. This method provides a highly regioselective route to C-2 functionalized indoles, a feat that is difficult to achieve via direct electrophilic halogenation, which overwhelmingly favors the C-3 position.

| Directing Group | Base | Electrophile | Product |

| -SO₂Ph | n-BuLi / sec-BuLi | I₂ | 2-Iodo-1-(phenylsulfonyl)indole |

| -CONR₂ | n-BuLi | Various | C-2 Substituted Indole nih.gov |

| -P(O)(NEt₂)₂ | n-BuLi | Various | C-7 Substituted Indole organic-chemistry.orgnih.gov |

This table illustrates the principle of Directed Ortho-Metalation on the indole nucleus, showcasing different directing groups and their outcomes.

Carbon-Carbon Bond Formation at Indole Core Positions

The final key step in the synthesis of 3-phenyl-1-(phenylsulfonyl)indole is the formation of the carbon-carbon bond between the C-3 position of the indole core and a phenyl ring. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example.

Starting from 3-bromo-1-(phenylsulfonyl)indole, a Suzuki-Miyaura coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent mixture (e.g., toluene/water or dioxane/water) will furnish the desired this compound. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a cornerstone of modern organic synthesis for the formation of biaryl linkages. unm.edu Similarly, if a 2-phenyl substituted analogue is desired, 2-iodo-1-(phenylsulfonyl)indole, prepared via DoM, can be subjected to similar Suzuki-Miyaura coupling conditions to yield 2-phenyl-1-(phenylsulfonyl)indole. The ability to selectively halogenate either the C-2 or C-3 position and then use these intermediates in cross-coupling reactions provides a flexible and powerful platform for the synthesis of a wide array of substituted phenylindoles. nih.govnih.gov

Cross-Coupling Reactions for C-3 Arylation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively employed in the synthesis of 3-arylindoles.

Suzuki-Miyaura Coupling Protocols for this compound Synthesis

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds, including 3-phenylindoles. libretexts.orgtcichemicals.comgre.ac.uk This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide or triflate. libretexts.orguwindsor.ca For the synthesis of this compound, this generally involves the reaction of a 3-halo-1-(phenylsulfonyl)indole with phenylboronic acid.

The general catalytic cycle of the Suzuki-Miyaura coupling consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The process begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. libretexts.org Subsequently, in the presence of a base, the organoboron reagent undergoes transmetalation with the Pd(II) complex. libretexts.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the desired biaryl product and regenerates the Pd(0) catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield |

| 3-Halo-1-(phenylsulfonyl)indole | Phenylboronic acid | Pd(0) complex | Base | This compound | Varies |

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2dba3 | K2CO3 | 4-Bromobenzophenone | - |

| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 | K3PO4 | 3-(3-Fluorophenyl)indazole | - |

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. While "ligand-free" Pd(OTs)2 can be effective, the addition of specific ligands like 4,5-diazafluoren-9-one (B35911) or 2,2'-bipyrimidine (B1330215) can switch the regioselectivity of arylation from C2 to C3 in N-(phenylsulfonyl)indoles. nsf.gov The reaction conditions are generally mild, and the tolerance for various functional groups is a significant advantage of this method. tcichemicals.comnih.gov For instance, the Suzuki-Miyaura coupling has been successfully used to prepare a c-Jun N-terminal kinase 3 inhibitor from a 3-chloroindazole precursor in excellent yield. nih.gov

Acylation and Alkylation Reactions

Acylation and alkylation reactions at the C-3 position of the indole nucleus provide another important avenue for the synthesis of functionalized indole derivatives.

Friedel-Crafts Acylation at C-3 of 1-(Phenylsulfonyl)indole

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of 1-(phenylsulfonyl)indole, this reaction offers a direct route to 3-acyl-1-(phenylsulfonyl)indoles, which can then be further manipulated. The reaction of 1-(phenylsulfonyl)indoles with carboxylic acid anhydrides or acid chlorides in the presence of a Lewis acid, such as aluminum chloride, affords the corresponding 3-acyl derivatives in high yields (81-99%). researchgate.net These 3-acyl-1-(phenylsulfonyl)indoles can subsequently be hydrolyzed under basic conditions to yield 3-acylindoles. researchgate.net

The regioselectivity of the Friedel-Crafts acylation on the indole ring is highly dependent on the reaction conditions and the nature of the substituent on the indole nitrogen. researchgate.netnih.gov The electron-withdrawing phenylsulfonyl group deactivates the indole ring, but the C-3 position remains the most nucleophilic site for electrophilic attack. The use of Lewis acids like tin(IV) chloride can promote regioselective acylation at the C-3 position. researchgate.net

| Indole Substrate | Acylating Agent | Lewis Acid | Product | Yield |

| 1-(Phenylsulfonyl)indole | Carboxylic acid anhydride/chloride | Aluminum chloride | 3-Acyl-1-(phenylsulfonyl)indole | 81-99% researchgate.net |

| Unsubstituted Indole | Acyl chloride | Tin(IV) chloride | 3-Acylindole | - researchgate.net |

| 3-Alkyl-1-(phenylsulfonyl)indole | - | Aluminum chloride | C-6 acylated product | - wright.edu |

Interestingly, while Friedel-Crafts acylation at C-3 is efficient, attempts at a similar Friedel-Crafts alkylation of 1-(phenylsulfonyl)indole have been reported as unsuccessful. researchgate.net However, in some cases, the resulting 3-acyl-1-(phenylsulfonyl)indoles can be reduced to 3-alkyl-1-(phenylsulfonyl)indoles. researchgate.net

C3-Alkylation of Indoles via Hydrogen Autotransfer

Hydrogen autotransfer (HAT), also known as the borrowing hydrogen (BH) methodology, has emerged as an environmentally benign and atom-economical strategy for the C3-alkylation of indoles. researchgate.netrsc.org This method utilizes alcohols as alkylating agents, with water being the only byproduct. researchgate.net The reaction is typically catalyzed by transition metal complexes, with ruthenium, iridium, and nickel being prominent examples. researchgate.netrsc.orgrsc.org

The general mechanism involves the metal-catalyzed oxidation of the alcohol to the corresponding aldehyde or ketone. This is followed by a condensation reaction with the indole at the C-3 position to form an alkylideneindolenine intermediate. Finally, the metal hydride species, formed during the initial oxidation step, reduces the intermediate to afford the C3-alkylated indole. thieme-connect.com

Several catalytic systems have been developed for this transformation. For instance, ruthenium complexes, such as [RuCl2(p-cymene)]2, have been shown to be effective for the C3-alkylation of indoles with a variety of alcohols. thieme-connect.comnih.govrsc.orgrsc.org Iridium catalysts have also been employed, and in some cases, the selectivity between N-alkylation and C3-alkylation can be controlled by the reaction conditions. researchgate.net More recently, earth-abundant and less expensive metals like nickel and manganese have been explored as catalysts for this reaction. rsc.orgrsc.org

Advanced Functionalization and Derivatization Strategies

The electron-deficient nature of N-sulfonyl indoles opens up avenues for unique functionalization strategies that are not readily accessible with electron-rich indoles.

Nucleophilic Addition Reactions to Electron-Deficient N-Sulfonyl Indoles

The presence of the electron-withdrawing phenylsulfonyl group at the N-1 position renders the indole ring susceptible to nucleophilic attack. This reactivity is contrary to the typical electrophilic nature of the indole nucleus. arkat-usa.org

Specifically, 3-nitro-1-(phenylsulfonyl)indole has been shown to undergo nucleophilic addition of aryl- and hetaryllithium compounds at the C-2 position, leading to the formation of 2-substituted-3-nitroindoles. researchgate.net This reaction provides a pathway to novel heterocyclic systems. researchgate.net

Furthermore, 1,2-bis(phenylsulfonyl)-1H-indole serves as an electron-deficient indole that can undergo nucleophilic substitution at the C-3 position with organocuprates. arkat-usa.org This highlights the versatility of the phenylsulfonyl group in modulating the reactivity of the indole core, allowing for the introduction of substituents at positions that are typically difficult to functionalize through traditional electrophilic substitution reactions. arkat-usa.org The nucleophilic addition to the carbon-heteroatom double bond of the indole ring is a key step in these transformations. wikipedia.org

Organocuprate Addition to 1,2-Bis(phenylsulfonyl)indole

A key strategy for the synthesis of 3-substituted indoles involves the nucleophilic addition of organocuprates to an activated indole core. The compound 1,2-Bis(phenylsulfonyl)-1H-indole serves as a potent acceptor for such nucleophiles. dartmouth.edu This starting material can be synthesized in high yield over three steps, beginning with the direct lithiation of 1-(phenylsulfonyl)-1H-indole and subsequent quenching with diphenyldisulfide to produce 1-phenylsulfonyl-2-(phenylthio)-1H-indole. dartmouth.edu

The core of the methodology is the reaction of 1,2-bis(phenylsulfonyl)-1H-indole with organocuprates (Gilman reagents), which are typically prepared from an organolithium reagent and a copper(I) salt. dartmouth.edumasterorganicchemistry.commasterorganicchemistry.com This process facilitates a C–H substitution at the C-3 position of the indole ring through an addition-elimination mechanism, where a phenylsulfinate group is expelled. dartmouth.edu While various other organometallic nucleophiles are ineffective, organocuprates successfully produce 3-substituted 2-(phenylsulfonyl)-1H-indoles. dartmouth.edu The selectivity of this cuprate (B13416276) addition can be influenced by the nature of the alkyl ligand on the cuprate. dartmouth.edu

Below is a table summarizing the reaction of different organocuprates with 1,2-bis(phenylsulfonyl)indole.

| Organocuprate (R₂CuLi) | R Group | Product | Yield (%) |

| Me₂CuLi | Methyl | 3-Methyl-1-(phenylsulfonyl)indole | Data not available |

| Bu₂CuLi | n-Butyl | 3-Butyl-1-(phenylsulfonyl)indole | Data not available |

| Ph₂CuLi | Phenyl | This compound | Data not available |

Note: While the specific yields for these reactions are not detailed in the provided sources, the methodology is established as a viable route to these compounds.

C-H Functionalization of Indole Scaffolds

Direct C-H functionalization has become a powerful and atom-economical tool for modifying the indole nucleus, avoiding the need for pre-functionalized starting materials. nih.govnih.gov

Transition Metal-Catalyzed C-H Functionalization (e.g., Palladium, Copper, Nickel)

Transition metals are pivotal in activating otherwise inert C-H bonds for cross-coupling reactions. bohrium.com For indole scaffolds, C-H functionalization can be directed to various positions, with early developments focusing on the inherently reactive C2 and C3 sites of the pyrrole ring. acs.orgrsc.org The N-sulfonyl group can act as a directing group, guiding the metal catalyst to a specific C-H bond.

Palladium (Pd): Palladium catalysis is widely used for C-H arylation. In systems with appropriate directing groups, palladium catalysts can selectively functionalize positions on the benzene (B151609) core of the indole, such as C4 and C7. nih.gov

Rhodium (Rh): Rhodium(III) catalysts have been effectively used for C4-selective cyanation and other C-H functionalizations of indoles. nih.govbohrium.com These reactions often proceed via a rhodacycle intermediate formed after C-H activation. mdpi.com

Copper (Cu): Copper catalysts are also employed, sometimes in conjunction with other metals like rhodium, to achieve specific bond formations. mdpi.com For instance, installing an N-P(O)tBu₂ directing group on the indole nitrogen allows for copper-catalyzed C6 arylation. nih.gov

These catalytic systems enable a wide array of transformations, including arylation, alkenylation, and acylation, providing diverse routes to functionalized N-sulfonyl indoles. bohrium.comrsc.org

Metal-Free Approaches to C-H Functionalization

To circumvent the cost and potential toxicity of transition metals, metal-free C-H functionalization strategies have been developed. nih.gov These methods rely on alternative modes of activation.

One prominent approach involves the use of diaryliodonium salts as arylating agents. nih.govmdpi.com These hypervalent iodine reagents can arylate the C-H and N-H bonds of heteroarenes without a metal catalyst, offering a greener alternative. nih.gov For example, the C3-H arylation of imidazo[1,2-a]pyridines has been achieved using symmetrical diaryliodonium salts. mdpi.com

Another metal-free method utilizes oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate C-H amination in N-Ts-2-alkenylanilines, leading to the formation of substituted indoles. researchgate.netacs.org The proposed mechanism involves the generation of a radical cation via a single electron transfer (SET) process. researchgate.netacs.org Similarly, chelation-assisted C-H borylation using simple BBr₃ represents a metal-free pathway to functionalize the C7 or C4 positions of the indole ring, which can then be used for further derivatization. nih.gov

Cyclization and Annulation Reactions Involving N-Sulfonyl Indoles

N-sulfonyl indoles are versatile substrates for constructing more complex, fused heterocyclic systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems (e.g., Pyrroloindoles, Furoindoles)

Various strategies have been developed to build additional rings onto the indole framework.

Silver-Promoted Cascade Cyclization: N-propargyl indoles can react with arylsulfinic acids in the presence of a silver catalyst. This initiates a cascade reaction involving sulfonation and cyclization to afford 2-sulfonated-9H-pyrrolo[1,2-a]indoles in good yields and with high regioselectivity. researchgate.net

Rhodium-Catalyzed [3+2] Annulation: N-sulfonyl-1,2,3-triazoles can react with indoles in the presence of a rhodium(II) catalyst. The triazole serves as a three-carbon component that, after denitrogenation, undergoes a formal [3+2] cyclization with the indole C2-C3 bond to yield valuable cyclopenta[b]indoles. lookchem.com

Radical Cyclizations: Tin hydride-mediated radical cyclizations of 2-halo-N-(3-methyl-N-sulfonylindole)anilines can produce spiro[indoline-3,3'-indolones] or spiro-3,3'-biindolines. beilstein-journals.org These reactions proceed via the formation of an imine intermediate after the elimination of a sulfonyl radical. beilstein-journals.org

Intramolecular Annulation: Rhodium-catalyzed intramolecular annulation of aromatic rings with N-sulfonyl 1,2,3-triazoles can lead to the divergent synthesis of 3-methylene-2,3-dihydroindoles. documentsdelivered.com

The following table summarizes selected cyclization reactions involving N-sulfonyl indoles.

| Starting Materials | Catalyst/Reagent | Product Type | Ref. |

| N-propargyl indoles, arylsulfinic acids | Silver (Ag) | 2-sulfonated-9H-pyrrolo[1,2-a]indoles | researchgate.net |

| N-sulfonyl-1,2,3-triazoles, indoles | Rhodium(II) | Cyclopenta[b]indoles | lookchem.com |

| 2-halo-N-(N-sulfonylindole)anilines | Tributyltin hydride | Spiro-indolines/indolones | beilstein-journals.org |

| N-sulfonyl-1,2,3-triazoles (tethered) | Rhodium(II) | 3-methylene-2,3-dihydroindoles | documentsdelivered.com |

Olefination Reactions for Vinyl Indole Synthesis (e.g., Wittig-Horner Reaction)

The synthesis of vinyl indoles is significant as these compounds are valuable precursors for more complex molecules, including carbazoles, through reactions like the Diels-Alder cycloaddition. nih.gov Olefination reactions provide a direct method for introducing a vinyl group onto an indole scaffold.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for forming carbon-carbon double bonds. While direct application on this compound is not typical, these reactions can be envisioned starting from a suitable carbonyl precursor, such as N-phenylsulfonyl-indol-3-one. The reaction of this ketone with a phosphonium (B103445) ylide (Wittig) or a phosphonate (B1237965) carbanion (HWE) would yield a 3-vinylidene-1-(phenylsulfonyl)indoline, which could be isomerized or further functionalized.

In practice, 2-vinylindoles are often synthesized through other means, such as the Michael-type addition of indoles to activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov Furthermore, cross-coupling reactions have been developed to access N-vinyl substituted indoles, for example, by treating an NH-indole with an alkenyl bromide using a copper(I) iodide catalyst. researchgate.net These N-vinyl indoles, which are unique enamines, can then undergo further acid-catalyzed transformations. researchgate.net

Protecting Group Chemistry and Sulfonyl Linkers

The phenylsulfonyl group serves as a robust electron-withdrawing protecting group for the indole nitrogen, facilitating various chemical transformations that might otherwise be complicated by the reactivity of the N-H bond. Its subsequent removal is a critical step in accessing the final N-unsubstituted indole products. Furthermore, the principles of sulfonyl chemistry have been extended to solid-phase synthesis, where a sulfonyl group acts as a traceless linker, enabling the construction of indole libraries.

Cleavage of the N-Phenylsulfonyl Protecting Group

The removal of the N-phenylsulfonyl group from the indole nitrogen can be accomplished through several reductive methods. The choice of reagent is often dictated by the presence of other functional groups within the molecule.

Commonly employed methods involve the use of dissolving metals or metal-based reducing agents. Magnesium turnings in methanol (B129727) provide an effective and economical system for the reductive cleavage of arenesulfonamides. researchgate.net This method is attractive due to its operational simplicity and relatively low cost compared to other reductive processes. researchgate.net The reaction proceeds via a single electron transfer mechanism. researchgate.net Another established method is the use of sodium amalgam (Na/Hg) in a protic solvent like methanol. While effective, the toxicity of mercury necessitates careful handling and disposal.

Samarium(II) iodide (SmI2) has emerged as a powerful and chemoselective one-electron reducing agent for a wide range of functional group transformations, including the cleavage of sulfones and sulfoxides. acsgcipr.org Its utility extends to the deprotection of N-sulfonyl groups under mild conditions, often in the presence of a proton source such as an alcohol. acsgcipr.orgnih.gov The strong oxophilicity of samarium allows for reactions to proceed through well-defined transition states, often with high stereoselectivity. nih.gov The reagent can be prepared from samarium metal and 1,2-diiodoethane or diiodomethane. acsgcipr.org

Electrochemical methods also present a mild alternative for the desulfonylation of N-phenylsulfonyl amines, challenging traditional chemical methods by avoiding harsh reagents. researchgate.net

Table 1: Selected Reagents and Conditions for the Cleavage of N-Phenylsulfonyl Indoles

| Reagent/System | Substrate Example | Conditions | Yield | Reference |

| Magnesium/Methanol | General N-Arenesulfonamides | Reflux | Not specified | researchgate.net |

| Sodium Amalgam | General Sulfones | Methanol or THF/Methanol, Low Temperature | Not specified | |

| Samarium(II) Iodide | Phenylsulfonyl Activated Ketones | THF, -78°C to rt | Good to Excellent | nih.govsoton.ac.uk |

| Electrochemical Reduction | N-Phenylsulfonyl N-Substituted Amines | Protic medium, constant cathodic potential | Not specified | researchgate.net |

Note: Specific yield data for the direct cleavage of this compound was not available in the cited literature. The conditions presented are based on general procedures for related substrates.

Solid-Phase Synthesis Utilizing Traceless Sulfonyl Linkers

Solid-phase organic synthesis (SPOS) offers a powerful platform for the generation of compound libraries. A key element in SPOS is the linker that attaches the substrate to the solid support. For the synthesis of indoles, polystyrene sulfonyl chloride resin serves as an effective and orthogonal linker. researchgate.netsci-hub.st The indole nitrogen is attached to the resin via a sulfonamide bond. This linkage is stable to a variety of reaction conditions, allowing for subsequent functionalization of the indole core.

A significant advantage of this approach is the "traceless" nature of the linker. Upon cleavage, the sulfonamide bond is broken in such a way that no residual atoms from the linker remain on the final indole product, which is released as the N-H indole. This is in contrast to other linkers that may leave behind a functional group or scar on the product molecule.

The synthesis typically involves the initial attachment of an appropriately substituted aniline (B41778) to the polystyrene sulfonyl chloride resin. Subsequent intramolecular cyclization, often a palladium-mediated reaction, forms the indole ring system on the solid support. researchgate.net Further diversification can be achieved through reactions at various positions of the resin-bound indole.

Cleavage of the indole from the sulfonyl linker can be achieved under various conditions. One reported method involves ozonolysis to generate a carbonyl moiety, followed by a base-mediated β-elimination to release the product from the resin. nih.gov This strategy provides access to the resin-free target in high yield and purity. nih.gov Another approach involves oxidative cleavage. For example, a phenylhydrazide linker, a related concept, can be cleaved by oxidation with reagents like copper(II) salts or N-bromosuccinimide (NBS), followed by nucleophilic attack.

Table 2: Solid-Phase Synthesis of Indoles via a Traceless Sulfonyl Linker

| Step | Description | Reagents and Conditions | Reference |

| Attachment | Immobilization of an amine on polystyrene sulfonyl chloride resin. | Amine, base (e.g., pyridine), solvent (e.g., DCM). | researchgate.netsci-hub.st |

| Indole Formation | Palladium-mediated intramolecular cyclization of a resin-bound alkyne. | Pd catalyst, ligand, base, solvent (e.g., DMF). | researchgate.net |

| Functionalization | Modification of the resin-bound indole (e.g., Sonogashira or Suzuki couplings). | Appropriate coupling partners, catalyst, base, solvent. | researchgate.net |

| Traceless Cleavage | Release of the N-H indole from the solid support. | Ozonolysis followed by base (e.g., NaOMe) mediated elimination. | nih.gov |

Note: The table provides a general workflow. Specific conditions and the scope of functionalization depend on the target indole library.

Mechanistic Studies and Reactivity Profiles of 3 Phenyl 1 Phenylsulfonyl Indole Systems

Influence of the Phenylsulfonyl Group on Reaction Regioselectivity

The N-phenylsulfonyl group is a powerful electron-withdrawing group that significantly modulates the innate nucleophilicity of the indole (B1671886) nitrogen through resonance and inductive effects. This electronic perturbation is fundamental to understanding the regioselectivity observed in reactions involving the 3-phenyl-1-(phenylsulfonyl)indole system.

Directing Effects in Electrophilic Substitution Reactions (e.g., C-3, C-5, C-6 Positions)

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the electron-rich C-3 position. However, in this compound, the C-3 position is already substituted, and the N-phenylsulfonyl group deactivates the entire indole nucleus, particularly the pyrrole (B145914) ring, towards electrophilic attack.

This deactivation redirects electrophiles to the carbocyclic (benzene) ring of the indole core. The sulfonyl group withdraws electron density from the N-1 atom, which in turn reduces the electron-donating ability of the nitrogen into the pyrrole ring, making the benzene (B151609) portion of the indole moiety comparatively more susceptible to electrophilic attack. While specific studies on this compound are limited, related studies on 3-substituted indoles provide insights. For instance, bromination of 3-phenylindole with two equivalents of N-bromosuccinimide (NBS) in acetic acid yields 2,6- and 2,5-dibromo derivatives, indicating that once the more reactive sites are substituted or deactivated, functionalization of the benzene ring occurs. clockss.orgdoi.org For N-sulfonylated indoles, this effect is more pronounced, directing electrophiles away from the pyrrole ring and towards the C-4, C-5, C-6, and C-7 positions. The precise outcome (e.g., substitution at C-5 vs. C-6) depends on the specific electrophile and reaction conditions, governed by the stability of the resulting Wheland intermediate.

Activation for Nucleophilic Processes

Conversely, the electron-withdrawing nature of the N-phenylsulfonyl group is instrumental in activating the indole system for nucleophilic attack. This "umpolung" or reversal of reactivity from the typical nucleophilic character of indoles opens up unique synthetic pathways. nih.gov

A key strategy involves the generation of organometallic intermediates. Treatment of 1-(phenylsulfonyl)-3-iodoindole with tert-butyllithium at low temperatures facilitates a halogen-metal exchange to quantitatively generate 3-lithio-1-(phenylsulfonyl)indole. acs.org This potent nucleophile can then react with a variety of electrophiles to install substituents at the C-3 position. Although the title compound is already substituted at C-3, this methodology is foundational for the synthesis of such systems and highlights the activating role of the sulfonyl group. Upon warming, the 3-lithio species rearranges to the more stable 2-lithio-1-(phenylsulfonyl)indole, providing access to functionalization at the C-2 position. acs.org

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | CH3OD | 3-Deuterio-1-(phenylsulfonyl)indole | 92 |

| 2 | (CH3)2SO4 | 3-Methyl-1-(phenylsulfonyl)indole | 81 |

| 3 | (CH3)2NCHO (DMF) | 1-(Phenylsulfonyl)indole-3-carboxaldehyde | 79 |

| 4 | CO2, then H3O+ | 1-(Phenylsulfonyl)indole-3-carboxylic acid | 86 |

| 5 | PhCHO | α-[1-(Phenylsulfonyl)indol-3-yl]benzyl alcohol | 85 |

Furthermore, the phenylsulfonyl group can serve as a leaving group (as phenylsulfinate), enabling nucleophilic substitution reactions on the indole ring itself. This is particularly evident in systems bearing an additional electron-withdrawing group, for example at the C-3 position, which can undergo nucleophilic addition at C-2 followed by elimination in a process known as cine substitution. chemrxiv.orgresearchgate.net

Elucidation of Reaction Pathways

The diverse reactivity of this compound is a direct consequence of the multiple mechanistic pathways it can engage in, ranging from ionic substitutions to radical-mediated functionalizations.

Electrophilic Aromatic Substitution Mechanisms in Indole Chemistry

The mechanism of electrophilic aromatic substitution on any aromatic system proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbocationic intermediate, often called a σ-complex or arenium ion. vanderbilt.edunih.gov

Generation of Electrophile : A strong electrophile (E+) is generated from a precursor, often with the aid of a Lewis or Brønsted acid catalyst.

Nucleophilic Attack and Formation of σ-Complex : The aromatic π-system attacks the electrophile, forming a C-E σ-bond and a delocalized carbocation (σ-complex). The formation of this intermediate temporarily disrupts aromaticity and is typically the rate-determining step. nih.gov

Deprotonation : A base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system.

In the case of this compound, electrophilic attack on the benzene portion of the indole ring leads to a σ-complex where the positive charge is delocalized across the carbocyclic ring. The directing influence of the substituted pyrrole ring system will determine the relative stability of the intermediates formed from attack at the C-4, C-5, C-6, and C-7 positions, thereby controlling the regiochemical outcome of the substitution.

Nucleophilic Addition-Elimination Mechanisms

The presence of the N-phenylsulfonyl group enables nucleophilic substitution on the indole ring, a reaction not typically observed for simple indoles. This often occurs via a nucleophilic addition-elimination mechanism. A notable example is cine substitution, where the incoming nucleophile adds to a position adjacent to the one bearing the leaving group. arkat-usa.org

For N-sulfonylindoles with an electron-withdrawing group at C-3 (like a nitro or carbonyl group), nucleophilic attack can occur at the C-2 position. The proposed mechanism involves the following steps: researchgate.netnih.gov

Nucleophilic Addition : A nucleophile attacks the electron-deficient C-2 position of the indole, forming a tetrahedral intermediate.

Intermediate Formation : This addition can lead to a stabilized carbanion at C-3 or, in some proposed mechanisms for cine substitution, the formation of a sulfur ylide intermediate after initial attack. nih.gov

Elimination : The intermediate rearomatizes by eliminating the phenylsulfinate anion (PhSO₂⁻) from the N-1 position, resulting in the formation of a 2-substituted indole product. This type of reaction, where the nucleophile adds at C-2 and the leaving group departs from N-1, is a formal cine substitution. chemrxiv.orgresearchgate.net This pathway is particularly effective for N-sulfonylindoles containing electron-withdrawing groups at the 2-position, which can undergo tele substitution where the nucleophile adds even further away from the leaving group. researchgate.net

Radical Intermediates and Pathways in Indole Functionalization

N-sulfonylindoles are excellent precursors for radical-mediated reactions. These pathways provide powerful methods for constructing complex molecular architectures, including spirocycles. beilstein-journals.orgnih.gov

A common pathway involves the formation of an α-sulfonamidoyl radical. For example, in tin hydride-mediated cyclizations, a radical generated elsewhere in the molecule can add to the C-2/C-3 π-bond of the N-sulfonylindole. nih.gov This addition creates an α-sulfonamidoyl radical intermediate at C-3 or C-2. This intermediate has two potential fates: it can be trapped by a radical scavenger (like abstracting a hydrogen atom from Bu₃SnH) or it can undergo β-elimination of a sulfonyl radical (PhSO₂•). beilstein-journals.orgnih.govresearchgate.net

The elimination of the sulfonyl radical is a key step, leading to the formation of a transient imine intermediate. beilstein-journals.orgnih.govresearchgate.net This imine can then be isolated or undergo further in-situ reactions, such as reduction to an amine. beilstein-journals.orgnih.gov

| Precursor Type | Radical Generation | Key Intermediate | Subsequent Step | Final Product Type | Reference |

|---|---|---|---|---|---|

| 2-Halo-N-(indole)aniline | Aryl radical formation (Bu₃SnH) | α-Sulfonamidoyl radical | Elimination of PhSO₂• | Spirocyclic imine (reduced in situ) | beilstein-journals.orgnih.gov |

| Trichloroacetamide-substituted N-sulfonylindole | Copper-catalyzed atom transfer | α-Sulfonamidoyl radical | Chlorine atom abstraction | Product with sulfonyl group intact | nih.gov |

| N-Sulfonylimine | Photocatalytic energy transfer | Biradical intermediate | β-Scission to sulfonyl radical | Sulfonyl radical adducts with alkenes | acs.org |

More recently, photocatalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonamides or related precursors under mild conditions. acs.orgresearchgate.netresearchgate.net These sulfonyl radicals can then be used in a variety of intermolecular reactions, such as addition to alkenes and alkynes, providing a versatile method for late-stage functionalization and the synthesis of sulfones. acs.orgorganic-chemistry.org This approach avoids the use of stoichiometric and often toxic reagents, aligning with the principles of green chemistry.

Hydrogen Autotransfer Mechanisms

Hydrogen autotransfer, also known as borrowing hydrogen, represents an efficient and atom-economical synthetic strategy. This methodology involves the temporary removal of hydrogen from a substrate, its utilization in a subsequent reaction step, and its eventual return to a different position within the molecule or to a different molecule. While specific studies detailing hydrogen autotransfer mechanisms directly involving this compound are not extensively documented in the reviewed literature, the principles of this mechanism can be applied to understand its potential reactivity.

Typically, these reactions are catalyzed by transition metal complexes, such as those of ruthenium, iridium, or iron. The general cycle for a hydrogen autotransfer reaction involving an alcohol as a hydrogen source proceeds via:

Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde or ketone, with the hydrogen being transferred to the metal catalyst to form a metal-hydride species.

Condensation: The newly formed carbonyl compound reacts with a nucleophile.

Reduction: The metal-hydride species then reduces an intermediate, thereby regenerating the catalyst and forming the final product.

In the context of N-heterocycles, indolines can act as hydrogen donors in such processes. For instance, in the presence of a palladium catalyst, indolines have been shown to participate in the N-arylation of naphthols through a hydrogen-transfer-mediated activation. This suggests that the N-phenylsulfonylindole scaffold could potentially participate in similar transformations, either as a hydrogen donor or acceptor, depending on the reaction conditions and the other reactants involved.

N-heterocyclic carbenes (NHCs) have also been shown to promote transfer hydrogenation reactions, utilizing water as a proton source. While direct application to this compound is not reported, the general capability of NHCs to facilitate such transfers highlights a potential avenue for the reactivity of this compound.

Cascade Reaction Mechanisms (e.g., Carbene Insertion, Aza-Michael Addition)

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for the rapid construction of complex molecular architectures. The this compound system possesses functionalities that could potentially engage in various cascade sequences.

Carbene Insertion:

Metal-stabilized carbenes, often generated from diazo compounds or N-sulfonyl-1,2,3-triazoles, are reactive intermediates capable of undergoing a variety of transformations, including C-H functionalization. nih.gov While the N-H bond of an unprotected indole is typically the most reactive site for carbene insertion, the presence of the electron-withdrawing phenylsulfonyl group at the N1-position in this compound deactivates this site towards such insertions. This deactivation redirects the reactivity of a potential carbene intermediate towards other positions on the indole ring or towards other functionalities within the molecule or other molecules in the reaction mixture.

Palladium-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones have been shown to produce polysubstituted indoles through a sequence involving the migratory insertion of a carbene ligand. This demonstrates the feasibility of incorporating carbene-based transformations in the synthesis of complex indole derivatives.

Aza-Michael Addition:

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. The indole nitrogen in this compound is part of an aromatic system and is sterically hindered, making it a relatively weak nucleophile. However, under certain conditions, particularly with highly reactive Michael acceptors or in the presence of a suitable catalyst, it could potentially participate in aza-Michael additions.

More plausibly, the indole ring itself, particularly the C3 position if it were unsubstituted, could act as a nucleophile in a Michael-type reaction. However, in this compound, the C3 position is blocked by the phenyl group. An alternative scenario involves the indole nitrogen acting as a nucleophile. Studies have shown that 3-nitroindoles can serve as N-centered nucleophiles for aza-1,6-Michael additions to para-quinone methides, a reaction that is facilitated by an electron-withdrawing group at the C3-position. mdpi.com The phenyl group at C3 of this compound is not as strongly electron-withdrawing as a nitro group, but this precedent suggests that N-centered reactivity is a possibility under the right electronic conditions.

Ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils have been developed for the synthesis of substituted quinolines, showcasing the utility of this reaction in building complex heterocyclic systems. rsc.org While not directly involving an indole, this illustrates the potential for cascade sequences initiated by an aza-Michael addition.

Intramolecular and Intermolecular Effects on Reactivity

The reactivity of this compound is significantly influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular). These forces can dictate the molecule's conformation, crystal packing, and ultimately its chemical behavior.

Intramolecular Effects:

A key intramolecular interaction observed in N-arylsulfonyl indole derivatives is the weak C-H···O hydrogen bond. nih.gov This interaction occurs between a hydrogen atom on one of the aromatic rings and an oxygen atom of the sulfonyl group. This seemingly minor interaction has a crucial impact on the geometry of the molecule, stabilizing a "facing" orientation of the two aromatic fragments (the phenylsulfonyl group and the indole ring system). nih.gov This conformational constraint can influence the accessibility of different reactive sites on the molecule. The strength and stability of this intramolecular C-H···O bond can be modulated by the presence and electronic nature of substituents on the aromatic rings. nih.gov

The presence of the bulky phenyl and phenylsulfonyl groups can also lead to steric hindrance, which can direct the approach of reagents and influence the regioselectivity of reactions.

Intermolecular Effects:

In the solid state, the crystal packing of phenylsulfonylindole derivatives is governed by a combination of intermolecular forces.

π-π Stacking: A predominant intermolecular interaction is π-π stacking between the aromatic indole rings of adjacent molecules. nih.govrsc.org This stacking can occur in a parallel-displaced or T-shaped arrangement and plays a significant role in the stability of the crystal lattice. The interaction between the indole ring and other aromatic systems is a key factor in the binding of indole-containing ligands to proteins. nih.gov

The interplay of these intra- and intermolecular forces determines the supramolecular structure of this compound, which in turn can affect its solubility, melting point, and solid-state reactivity.

Computational Chemistry in the Investigation of 3 Phenyl 1 Phenylsulfonyl Indole Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the properties of indole (B1671886) derivatives due to its balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This analysis provides key data on bond lengths, bond angles, and dihedral angles.

For instance, X-ray analysis of Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone, a related compound, reveals that the indole ring system is nearly planar. nih.gov The geometry around the sulfur atom is typically a distorted tetrahedron. nih.gov The presence of the electron-withdrawing phenylsulfonyl group influences the geometry, leading to longer N-Csp² bond lengths compared to the mean value in planar nitrogen configurations. nih.gov In one analogue, N-C bond lengths were found to be 1.420(2) Å and 1.422(2) Å. nih.gov

The orientation of the phenyl and phenylsulfonyl groups relative to the indole core is a critical aspect of conformational analysis. In N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide, the phenyl rings are significantly twisted out of the plane of the indole ring system, with dihedral angles of 75.2(1)° and 86.1(1)°. nih.govnih.gov Similarly, in N-phenylsulfonyl-3-methylbenz[f]indole, the phenyl group forms a dihedral angle of 82.83(5)° with the benz[f]indole plane. nih.gov This non-planar conformation is a common feature in such systems.

Table 1: Selected Bond Lengths from a Related Indole Derivative nih.gov

| Bond | Length (Å) |

| S-O | 1.425 (2) |

| S-C | 1.748 (2) |

| S-N | 1.670 (1) |

| N1-C1 | 1.420 (2) |

| N1-C8 | 1.422 (2) |

Table 2: Selected Dihedral Angles from Related Indole Derivatives

| Compound | Groups | Dihedral Angle (°) | Reference |

| Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone | Indole Ring & Benzene (B151609) Ring | 61.7 (8) | nih.gov |

| Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone | Indole Ring & Phenyl Ring | 77.7 (8) | nih.gov |

| N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide | Phenyl Ring & Indole Ring | 75.2 (1) | nih.govnih.gov |

| N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide | Phenyl Ring & Indole Ring | 86.1 (1) | nih.govnih.gov |

| N-phenylsulfonyl-3-methylbenz[f]indole | Phenyl Group & Benz[f]indole Plane | 82.83 (5) | nih.gov |

Analysis of the electronic structure provides insight into the distribution of electrons within the molecule. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In related systems, the electron-withdrawing nature of the phenylsulfonyl group significantly impacts the electronic properties of the indole nitrogen. nih.gov This leads to a redistribution of charge density, which can be computationally modeled. For example, in one study of an indole derivative, a considerably negative charge on a nitrogen atom was calculated, which facilitated the formation of intermolecular hydrogen bonds observed experimentally. aun.edu.eg

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO acts as an electron donor, representing the nucleophilicity of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller energy gap suggests that the molecule is more reactive. In FMO analysis of donor-acceptor molecules, the HOMO is often localized on the donor part of the molecule, and the LUMO is on the acceptor part. researchgate.net For a 3-phenyl-1-(phenylsulfonyl)indole system, one would expect the HOMO and LUMO to be distributed across the aromatic rings, with the precise localization depending on the conformational and electronic environment.

Computational vibrational frequency analysis is performed to confirm that an optimized geometry represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. By comparing the computed vibrational frequencies with experimental spectroscopic data, a detailed assignment of spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved. This correlation provides a powerful link between theoretical models and experimental observation. For example, quantum-chemical calculations have been successfully used to study the absorption wavelengths (λmax) in the UV-vis spectra of other complex organic molecules, showing good agreement between experimental and computed values. nih.gov

Quantum Chemical Calculations for Molecular Properties

Beyond DFT, other quantum chemical methods are used to calculate a wide range of molecular properties. aun.edu.egnih.gov These calculations can predict properties such as dipole moments, polarizability, and various spectroscopic parameters. For complex heterocyclic systems like indole derivatives, these calculations help in understanding the fundamental relationships between molecular structure and chemical behavior. aun.edu.eg For example, calculations on 1-substituted phenyl-3,5-diphenylformazans were used to study their ground-state geometries and absorption wavelengths, providing results that aligned well with experimental data. nih.gov

Computational Studies on Reaction Mechanisms and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction. While specific computational studies on the reaction mechanisms involving this compound were not found in the provided search results, this type of analysis is fundamental to understanding how such molecules are formed and how they might react. For example, FMO theory is used to understand cycloaddition and electrocyclic reactions by examining the interaction and symmetry of the frontier orbitals of the reactants. wikipedia.org

Q & A

Q. What are the common synthetic methodologies for preparing 3-Phenyl-1-(phenylsulfonyl)indole?

Answer: The synthesis of this compound typically involves Pd- or Rh-mediated cross-coupling reactions or selective electrophilic substitutions on simpler indole precursors. For example, Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups at the indole C3 position, while sulfonylation at the N1 position is achieved using phenylsulfonyl chloride under basic conditions. Reaction optimization may involve adjusting catalysts (e.g., Pd(OAc)₂, RhCl₃), solvents (acetonitrile, DMF), and temperature (reflux conditions). Crystallization from methanol or chloroform is often used for purification .

Q. How is X-ray crystallography applied to determine the structural conformation of this compound derivatives?

Answer: X-ray crystallography reveals dihedral angles between aromatic rings (e.g., 66.5° and 81.2° for phenyl and indole planes) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming centrosymmetric dimers). Key bond lengths, such as S–O (1.419 Å) and S–C (1.750 Å), confirm the electron-withdrawing nature of the phenylsulfonyl group. Refinement protocols include fixing H atoms geometrically with riding models (C–H = 0.93–0.97 Å) and analyzing anisotropic displacement parameters .

Advanced Research Questions

Q. What computational strategies predict the pharmacological activity of this compound derivatives?

Answer: Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) are used to predict binding affinities to targets like nicotinic acetylcholine receptors or HIV-1 reverse transcriptase. For example, the phenylsulfonyl group enhances interaction with hydrophobic pockets in viral enzymes. QSAR models correlate substituent effects (e.g., nitro or halogen groups at C3) with bioactivity. Validation involves comparing docking scores (e.g., ∆G values) with experimental IC₅₀ data from enzyme inhibition assays .

Q. How does the phenylsulfonyl group influence the compound’s activity against HIV-1 reverse transcriptase?

Answer: The phenylsulfonyl moiety acts as an electron-withdrawing group , increasing the compound’s affinity for the non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase. Structural studies show that the sulfonyl group forms hydrogen bonds with Lys101 and hydrophobic interactions with Tyr181. Modifications at C3 (e.g., chloro or nitro groups) further enhance potency by reducing steric hindrance. EC₅₀ values from enzyme-linked immunosorbent assays (ELISAs) validate these interactions .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of indole derivatives?

Answer: Contradictions in SAR often arise from substituent-dependent steric effects or assay variability . To address this:

- Perform multi-parametric optimization (e.g., varying substituents at C2, C3, and N1).

- Use orthogonal assays (e.g., antibacterial disk diffusion vs. MIC determination).

- Analyze Tanimoto similarity clustering of activity profiles to identify outliers .

For example, bulky C3 substituents may reduce antitubercular activity but improve anticancer selectivity due to altered membrane permeability .

Q. What experimental design principles optimize the synthesis of this compound derivatives?

Answer:

- Catalyst screening : Test Pd, Rh, or Cu catalysts for cross-coupling efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Temperature control : Reflux conditions (80–100°C) improve yield for sulfonylation.

- Purification : Use silica gel chromatography or recrystallization (methanol/chloroform).

- In-line monitoring : TLC or HPLC tracks reaction progress.

A case study achieved 85% yield using Pd(OAc)₂ in acetonitrile under N₂ atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。